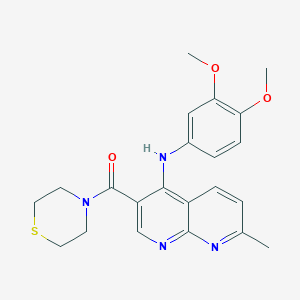

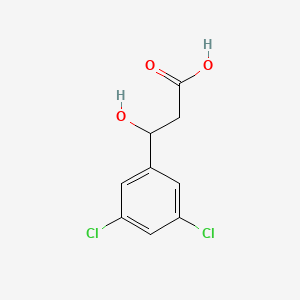

![molecular formula C10H8N2O3 B2508092 2-[4-(1,3,4-氧杂二唑-2-基)苯基]乙酸 CAS No. 52787-22-1](/img/structure/B2508092.png)

2-[4-(1,3,4-氧杂二唑-2-基)苯基]乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-[4-(1,3,4-oxadiazol-2-yl)phenyl]acetic acid is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound characterized by a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom in the ring structure. The oxadiazole ring is known for its utility in the synthesis of various pharmacologically active compounds due to its diverse chemical reactivity and biological activities.

Synthesis Analysis

The synthesis of oxadiazole derivatives can be achieved through different synthetic routes. For instance, the synthesis of new derivatives of 2-aminomethyl-1,3,4-oxadiazole was reported using N-protected phenylglycine hydrazides and triethyl orthoesters in the presence of glacial acetic acid . This method could potentially be adapted for the synthesis of 2-[4-(1,3,4-oxadiazol-2-yl)phenyl]acetic acid by modifying the starting materials and reaction conditions to incorporate the phenylacetic acid moiety into the oxadiazole ring.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by the presence of the oxadiazole ring, which can influence the overall geometry and electronic distribution of the molecule. The oxadiazole ring can participate in various chemical reactions due to the presence of reactive nitrogen atoms and the ability to form coordination complexes with metals, as seen in the synthesis of lanthanide complexes with oxadiazole derivatives .

Chemical Reactions Analysis

Oxadiazole derivatives can undergo a variety of chemical reactions. For example, 2-(substituted hydrazino)-5-phenyl-1,3,4-oxadiazoles have been shown to react with bromine in acetic acid to yield hydrazone perbromides or hydrazonyl bromides, which can further cyclize to form new ring systems such as 1,2,4-triazolo[3,4-b][1,3,4]oxadiazoles . These reactions highlight the reactivity of the oxadiazole ring and its potential to form diverse chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives are influenced by the substituents attached to the oxadiazole ring. The spectral characteristics, such as infrared and NMR spectroscopy, can provide insights into the functional groups present and the purity of the synthesized compounds . The solubility, melting point, and stability of these compounds can vary widely depending on their molecular structure and substituents.

科学研究应用

在药物开发中的意义

1,3,4-氧杂二唑核心因其多样的药理特性而受到认可,使其成为开发新候选药物的重要结构亚基。它充当羧酸、羧酰胺和酯的生物等排体,并在聚合物、发光材料和缓蚀剂等各个领域有应用。研究强调了它在产生具有抗病毒、镇痛、抗炎、抗肿瘤、抗氧化、杀虫和抗寄生虫活性的化合物方面的潜力。1,3,4-氧杂二唑核的开环反应也引起了关注,导致产生了具有多种生物活性的新类似物 (Rana, Salahuddin, & Sahu, 2020)。

合成路线和应用

1,3,4-氧杂二唑衍生物的合成涉及多种策略,包括脱氢环化、氧化环化和缩合环化。由于其高光致发光量子产率、热和化学稳定性以及金属离子的配位位点,这些化合物被用于开发用于金属离子传感的荧光框架。这篇综述强调了1,3,4-氧杂二唑在创建用于选择性金属离子传感的化学传感器中的重要性,并详细介绍了传感机制 (Sharma, Om, & Sharma, 2022)。

药理活性

1,3,4-氧杂二唑衍生物表现出广泛的药理活性。最近的研究表明了它们作为抗菌、抗炎、抗结核、抗真菌、抗糖尿病和抗癌剂的重要性。已证明将1,3,4-氧杂二唑部分并入化合物中可通过与生物大分子形成氢键来增强其药理活性,使其在有机合成、药物化学和药理学中具有价值 (Wang, Sun, Jia, Bian, & Yu, 2022)。

治疗潜力

1,3,4-氧杂二唑环的特殊结构特征通过弱相互作用促进与不同酶和受体的有效结合,从而引发一系列生物活性。开发基于1,3,4-氧杂二唑的衍生物的研究表明,它们对治疗各种疾病具有很高的治疗效力,为药物化学做出了重大贡献 (Verma, Khan, Akhtar, Alam, Akhter, & Shaquiquzzaman, 2019)。

未来方向

The future directions for the research on 2-[4-(1,3,4-Oxadiazol-2-yl)phenyl]acetic acid could involve further exploration of its biological activities and potential applications in medicine and agriculture. Additionally, new methods of synthesizing complex structures containing the oxadiazole ring could be developed .

作用机制

Target of Action

It’s worth noting that oxadiazole derivatives, in general, have been reported to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives .

Mode of Action

Oxadiazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .

Biochemical Pathways

Oxadiazole derivatives have been reported to possess a broad spectrum of biological activities, including anti-inflammatory, anti-hiv, antibacterial, anticonvulsant, antimalarial, herbicidal, antianxiety, insecticidal, antitubercular, antiviral, antifungal, anti-hbv, anticancer, and analgesic properties . These diverse activities suggest that oxadiazole derivatives likely affect multiple biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with oxadiazole derivatives , it can be inferred that this compound likely has diverse molecular and cellular effects.

属性

IUPAC Name |

2-[4-(1,3,4-oxadiazol-2-yl)phenyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c13-9(14)5-7-1-3-8(4-2-7)10-12-11-6-15-10/h1-4,6H,5H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEHNRKKIHDISPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)C2=NN=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,1'R,2R,2'R)-2'-Methyl-[1,1'-bi(cyclopropan)]-2-amine hydrochloride](/img/structure/B2508017.png)

![N-(2-ethoxyphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2508020.png)

![3-ethyl-4-(2-fluorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B2508026.png)

![N-benzyl-4-(3-fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2508028.png)

![N-(3-fluoro-4-methylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2508029.png)

![Methyl 2-amino-2-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2508032.png)